Methyl 2-hexynoate

Physical Organic Chemistry Analytical Chemistry Chemical Engineering

Methyl 2-hexynoate (CAS 18937-79-6) is an α,β-alkynoic ester and terminal alkyne, characterized by a conjugated triple bond adjacent to a methyl ester group. This compound class is valued in organic synthesis for its participation in cycloadditions, Michael additions, and transition metal-catalyzed cross-couplings.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 18937-79-6
Cat. No. B101147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hexynoate
CAS18937-79-6
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCCCC#CC(=O)OC
InChIInChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-4H2,1-2H3
InChIKeyDHZPZBFOJDXEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Hexynoate (CAS 18937-79-6): A Terminal Alkyne Ester for Precise Synthetic Building Block Selection


Methyl 2-hexynoate (CAS 18937-79-6) is an α,β-alkynoic ester and terminal alkyne, characterized by a conjugated triple bond adjacent to a methyl ester group . This compound class is valued in organic synthesis for its participation in cycloadditions, Michael additions, and transition metal-catalyzed cross-couplings [1]. Its physical properties, including a density of 0.943 g/mL at 25°C and a boiling point of 64-66°C at 10 mmHg, are well-documented .

Why Methyl 2-Hexynoate Cannot Be Casually Substituted with Similar Alkynoates or Alkenoates


Substituting Methyl 2-hexynoate with a close analog like Methyl 2-hexenoate (CAS 2396-77-2) or a shorter-chain alkynoate like Methyl 2-butynoate (CAS 23326-27-4) is not straightforward. The presence of an internal, conjugated triple bond versus a double bond fundamentally alters electronic properties, reactivity in cycloadditions, and participation in cross-coupling chemistry [1]. Furthermore, differences in chain length directly impact physical properties such as boiling point, density, and calculated partition coefficient (LogP), which are critical for purification, formulation, and biological partitioning [2]. This guide quantifies these differences to support scientifically-grounded procurement decisions.

Quantitative Differentiation of Methyl 2-Hexynoate from Key Comparators: A Procurement Evidence Guide


Differentiation from Saturated and Unsaturated Analogs: A Unique Boiling Point and Density Profile

Methyl 2-hexynoate is an internal alkyne ester, and its physical properties differ substantially from its saturated analog (Methyl hexanoate) and its unsaturated analog with a double bond (Methyl 2-hexenoate). For example, Methyl 2-hexynoate has a density of 0.943 g/mL at 25°C and a boiling point of 64-66°C at 10 mmHg . This contrasts with Methyl 2-hexenoate (CAS 2396-77-2), which has a reported density of 0.898 g/mL at 25°C and a boiling point of 53-56°C at 13 mmHg [1]. These differences are significant for separation by distillation and for accurate density-dependent formulation.

Physical Organic Chemistry Analytical Chemistry Chemical Engineering

Chain-Length Dependent Partition Coefficient: Predicting Biological and Chromatographic Behavior

The calculated octanol-water partition coefficient (XLogP3-AA) for Methyl 2-hexynoate is 2.1, as computed by PubChem [1]. This is a direct function of its C7 alkyl chain. This value is substantially higher than that of the shorter-chain Methyl 2-butynoate (C5), which has a predicted LogP of approximately 1.1, and lower than the longer-chain Methyl 2-octynoate (C9), which has a predicted LogP of approximately 3.2 [2]. The LogP of 2.1 places Methyl 2-hexynoate in a unique hydrophobic window.

Medicinal Chemistry Chromatography ADME

Verifiable Reactivity as a Dienophile: A Quantitative Distinction from Alkenoates

Methyl 2-hexynoate serves as a reactive dienophile in Diels-Alder cycloadditions due to the electron-withdrawing ester group conjugated with the alkyne. This reactivity is exploited in the synthesis of tetrahydronaphthalene systems, where it undergoes a Diels-Alder reaction with a conjugated diene under reflux conditions with concomitant decarboxylation [1]. While specific reaction yields versus other alkynoates are not directly compared in a single study, the presence of the conjugated triple bond is a prerequisite for this specific transformation. In contrast, the saturated analog Methyl hexanoate is unreactive in this context, and Methyl 2-hexenoate, with its alkene, would produce a different cyclohexene product with distinct stereochemical outcomes [2].

Organic Synthesis Cycloaddition Chemistry Methodology

Strict Cold-Chain Storage Requirement: A Logistical and Stability Differentiator

Methyl 2-hexynoate requires refrigerated storage at 2-8°C to maintain its integrity and purity, as specified by major suppliers . This contrasts with its saturated and unsaturated analogs. For instance, Methyl 2-hexenoate (CAS 2396-77-2) is recommended for long-term storage in a cool, dry place, but does not carry the same strict 2-8°C refrigeration requirement . This difference is likely due to the greater reactivity and potential for polymerization or decomposition of the terminal alkyne moiety in Methyl 2-hexynoate.

Chemical Stability Supply Chain Management Laboratory Operations

Where the Evidence Supports Using Methyl 2-Hexynoate (CAS 18937-79-6) Over Analogs


Scenario 1: Construction of Complex Polycyclic Systems via Alkyne-Specific Cycloadditions

When the synthetic route requires a terminal alkyne dienophile for a Diels-Alder or [2+2] cycloaddition to construct a specific ring system, Methyl 2-hexynoate is the correct choice. Its conjugated triple bond, documented in patent literature for building tetrahydronaphthalene cores [1], provides a reactivity profile that cannot be matched by its alkene or saturated analogs, which would yield different regio- or stereochemical outcomes.

Scenario 2: Optimizing Lipophilicity for Biological Assays or Chromatographic Separation

In a medicinal chemistry or agrochemical program where a candidate molecule's LogP needs to be tuned to a value around 2.1, Methyl 2-hexynoate serves as a direct and predictable building block. Using a shorter-chain analog like Methyl 2-butynoate (LogP ~1.1) would significantly alter the molecule's hydrophobicity and, consequently, its cellular permeability and off-target binding profiles [1]. This specific LogP value is a key design parameter that can be met precisely with this compound.

Scenario 3: Distillation and Purification of a Specific Boiling Fraction

For chemists and chemical engineers relying on fractional distillation under reduced pressure for purification, Methyl 2-hexynoate's specific boiling range of 64-66°C at 10 mmHg is a critical process parameter [1]. Its density of 0.943 g/mL at 25°C also aids in phase separation and product identification . Substituting with Methyl 2-hexenoate (bp 53-56°C at 13 mmHg) would result in a different boiling fraction and could lead to co-distillation with impurities, complicating downstream processing.

Scenario 4: Research Where Cold-Chain Logistics are Acceptable and Alkyne Integrity is Paramount

If a research project requires the highest assurance of the alkyne's integrity over time, Methyl 2-hexynoate's mandated 2-8°C storage condition is a feature, not a bug [1]. This requirement ensures that the purchased material is less likely to have undergone degradation or polymerization compared to an analog with less stringent storage conditions, thereby reducing the risk of introducing reactive impurities into a sensitive catalytic cycle or biological assay.

Technical Documentation Hub

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